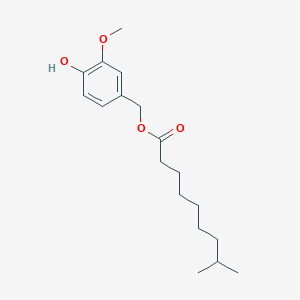

Dihydrocapsiat

Übersicht

Beschreibung

Dihydrocapsiate is a naturally occurring compound found in the non-pungent pepper strain, Capsicum annuum "CH-19 Sweet" . It is structurally related to capsaicin, the compound responsible for the spiciness in chili peppers, but lacks the pungency. Dihydrocapsiate has gained attention for its potential health benefits, including its ability to increase energy expenditure and promote fat oxidation without causing the gastrointestinal discomfort associated with capsaicin .

Wissenschaftliche Forschungsanwendungen

Dihydrocapsiate has been extensively studied for its potential health benefits. Some of its key applications include:

Wirkmechanismus

Target of Action

Dihydrocapsiate is a capsinoid, a group of compounds found in a non-pungent cultivar of Capsicum annuum, known as "CH-19 Sweet" . Capsinoids, including dihydrocapsiate, share similar physiological and biological properties with capsaicinoids, the pungent compounds in chili peppers .

Mode of Action

It is structurally related to capsaicin, a compound known to stimulate thermogenesis through a central nervous mechanism . Dihydrocapsiate has been shown to elicit the thermogenic effects of capsaicin but without its gastrointestinal side effects .

Biochemical Pathways

Capsaicinoids and capsinoids, including dihydrocapsiate, are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways . These pathways provide the precursors phenylalanine, and valine or leucine, respectively . Capsinoids like dihydrocapsiate have been shown to promote the anti-obesity effect of exercise in diet-induced obese mice, in part by increasing energy expenditure via the activation of fat oxidation in skeletal muscle and lipolysis in brown adipose tissue .

Pharmacokinetics

In a study conducted on rats, a single gavage dose of 14C-labeled dihydrocapsiate (10 mg/kg) achieved maximal plasma concentration in 40 minutes and exhibited an apparent half-life of 2.4 hours . Excretion of radioactivity in the urine, feces, and expired air was 78.2%, 19.4%, and 0.5% of the dose, respectively . This suggests that dihydrocapsiate is rapidly absorbed and eliminated.

Result of Action

Dihydrocapsiate has been shown to increase postprandial energy expenditure (PPEE) in humans . In a study, PPEE normalized to fat-free mass was increased significantly in subjects receiving 9 mg/day dihydrocapsiate by comparison to placebo . This suggests that dihydrocapsiate can lead to increases in thermogenesis and fat oxidation .

Action Environment

The action of dihydrocapsiate can be influenced by various environmental factors. For instance, the presence of a small amount of 8-methylnonanoic acid (MNA) is necessary to stabilize dihydrocapsiate . .

Biochemische Analyse

Biochemical Properties

Dihydrocapsiate interacts with various enzymes and proteins in the body. It is synthesized via lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid under reduced pressure without solvents . The presence of a small amount of 8-methylnonanoic acid is necessary to stabilize Dihydrocapsiate .

Cellular Effects

Dihydrocapsiate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing postprandial energy expenditure and fat oxidation . It does not affect the resting metabolic rate .

Molecular Mechanism

At the molecular level, Dihydrocapsiate exerts its effects through various mechanisms. It stimulates thermogenesis through a central nervous mechanism . Both capsaicin and Dihydrocapsiate stimulate TRPV1 receptors in the gut which bring about activation of the sympathetic nervous system, which can increase lipogenesis and thermogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dihydrocapsiate change over time. It has been shown to increase postprandial energy expenditure and fat oxidation

Dosage Effects in Animal Models

The effects of Dihydrocapsiate vary with different dosages in animal models. Studies have shown that the increase in the energy of metabolism and inhibition of body fat accumulation by Dihydrocapsiate were equal to exercise

Metabolic Pathways

Dihydrocapsiate is involved in various metabolic pathways. It is synthesized via lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid

Vorbereitungsmethoden

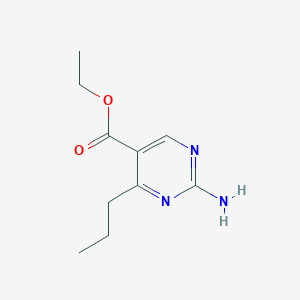

Synthetic Routes and Reaction Conditions: Dihydrocapsiate is synthesized through a lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid . The reaction is performed at 50°C under reduced pressure to remove water without the use of solvents or drying agents. A slightly larger stoichiometric amount of 8-methylnonanoic acid is used to stabilize the final product .

Industrial Production Methods: The large-scale production of dihydrocapsiate involves the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis to produce 8-methylnonanoic acid . The esterification process is then carried out as described above. This method ensures high yield and purity, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydrocapsiate primarily undergoes esterification reactions due to its ester functional group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of vanillyl alcohol and 8-methylnonanoic acid .

Common Reagents and Conditions:

Esterification: Lipase enzyme, 50°C, reduced pressure.

Hydrolysis: Acidic or basic conditions, water.

Major Products:

Esterification: Dihydrocapsiate.

Hydrolysis: Vanillyl alcohol and 8-methylnonanoic acid.

Vergleich Mit ähnlichen Verbindungen

Capsiate: Similar structure but contains a different fatty acid component.

Nordihydrocapsiate: Similar structure but with a shorter fatty acid chain.

Uniqueness: Dihydrocapsiate stands out due to its non-pungent nature and its ability to promote thermogenesis and fat oxidation without causing gastrointestinal discomfort . This makes it a promising candidate for use in dietary supplements and weight management products.

Eigenschaften

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCYRZPENADQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174576 | |

| Record name | Dihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205687-03-2 | |

| Record name | Dihydrocapsiate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocapsiate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocapsiate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCAPSIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.